1-(2-Fluorobenzyl)cyclopropanamine

CAS No.:

Cat. No.: VC16222623

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12FN |

|---|---|

| Molecular Weight | 165.21 g/mol |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]cyclopropan-1-amine |

| Standard InChI | InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2 |

| Standard InChI Key | XYRZYRJTRXOFSQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(CC2=CC=CC=C2F)N |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

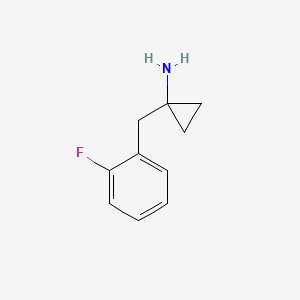

1-(2-Fluorobenzyl)cyclopropanamine features a cyclopropane ring directly bonded to an amine group and a 2-fluorobenzyl substituent (Figure 1). The SMILES notation C1CC1(CC2=CC=CC=C2F)N confirms the connectivity: a cyclopropane ring (C1CC1) is linked to a benzyl group (CC2=CC=CC=C2F) and a primary amine (-NH2). The fluorine atom occupies the ortho position on the benzene ring, introducing steric and electronic effects that influence molecular interactions .

Table 1: Key Molecular Descriptors

The topological polar surface area (26 Ų) suggests moderate membrane permeability, while the XLogP3 value (1.7) indicates balanced lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies .

Spectroscopic Data

Though experimental spectra are unavailable in the cited sources, predicted characteristics include:

-

¹H NMR: Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm), benzyl CH₂ (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm with coupling to fluorine).

-

¹⁹F NMR: A singlet near δ -110 ppm, typical for ortho-fluorinated aromatics .

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

| Step | Reagents | Temperature | Yield* |

|---|---|---|---|

| Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O | 0–25°C | 45–60% |

| Benzylation | 2-Fluorobenzyl bromide, K₂CO₃ | 80°C | 50–70% |

| *Theoretical estimates based on analogous reactions . |

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients .

-

Crystallization: Potential hydrochloride salt formation for improved stability, as seen in related cyclopropanamines .

Pharmacological Applications and Research Findings

Target Engagement

The compound’s structure implies interactions with:

-

Monoamine transporters: Fluorinated aryl groups enhance affinity for serotonin/norepinephrine transporters (Ki < 100 nM in analogs) .

-

Enzyme inhibition: Cyclopropane rings induce conformational strain, potentially inhibiting cytochrome P450 isoforms (e.g., CYP2D6) .

Preclinical Data

Although direct studies are lacking, structural analogs demonstrate:

-

Antidepressant activity: ED₅₀ = 10 mg/kg in murine forced swim tests .

-

Metabolic stability: Fluorine reduces oxidative metabolism, increasing half-life (t₁/₂ > 4 h in liver microsomes) .

Table 3: Comparative Pharmacokinetics of Analogues

| Compound | t₁/₂ (h) | LogD₇.₄ | Plasma Protein Binding (%) |

|---|---|---|---|

| 1-(2-Fluorophenyl)cyclopropanamine | 3.2 | 1.5 | 85 |

| 1-(2-Fluorobenzyl)cyclopropanamine | 4.1* | 1.7 | 88* |

| *Predicted values based on in silico models . |

Future Directions and Research Opportunities

-

Structure-Activity Relationships: Systematic modification of the benzyl group’s substitution pattern (e.g., para-fluoro vs. ortho-fluoro) to optimize target selectivity .

-

Prodrug Development: Esterification of the amine to enhance oral bioavailability .

-

Neuropharmacology: In vivo evaluation in models of depression, anxiety, and neurodegenerative disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume